Benzo[d]isoxazole-5-sulfonic acid amide
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJXGOSPJYLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for Benzo[d]isoxazole-5-sulfonic acid amide often involve the use of solid-supported reagents and microwave-assisted synthesis to enhance reaction efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazole-5-sulfonic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced amides, and substituted isoxazole compounds .
Scientific Research Applications
Medicinal Chemistry
Benzo[d]isoxazole-5-sulfonic acid amide has shown promise in medicinal chemistry, particularly as a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is crucial for tumor growth under hypoxic conditions, and its inhibition can significantly impact cancer therapy. Studies indicate that derivatives of this compound exhibit low IC50 values against HIF-1α, highlighting their potential as anticancer agents.
Table 1: Inhibitory Effects on HIF-1α
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| This compound | < 0.5 | HIF-1α Inhibitor |
| Similar Compound A | 0.8 | Moderate HIF-1α Inhibitor |
| Similar Compound B | 2.0 | Weak HIF-1α Inhibitor |
Antimicrobial and Antiviral Properties
Research has demonstrated that benzo[d]isoxazole derivatives possess significant antimicrobial and antiviral activities . These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and viruses. For instance, modifications on the benzene ring have been shown to enhance biological activity, indicating the importance of structure-activity relationships in drug design .
Case Study: Antiviral Activity
A study conducted on benzo[d]isoxazole derivatives revealed their effectiveness against the Bovine Viral Diarrhea Virus (BVDV), with some analogues exhibiting EC50 values as low as 1.11 mM .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects . Research indicates that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound | % Inhibition (at 50 mg/kg) | Comparison Standard |
|---|---|---|
| This compound | 72% | Aspirin (60%) |
| Derivative C | 85% | Indomethacin (75%) |
Synthesis of Complex Compounds
In the field of organic synthesis, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its versatility allows chemists to modify its structure to develop new materials with unique chemical properties.
Agricultural Applications
Recent patents have highlighted the use of isoxazoline-substituted benzoic acid amides, including benzo[d]isoxazole derivatives, as effective pest control agents . These compounds demonstrate insecticidal and miticidal activities against agricultural pests, showcasing their potential in agrochemical formulations .
Mechanism of Action
The mechanism of action of Benzo[d]isoxazole-5-sulfonic acid amide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects . For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Bioactivity: Sulfonamide-containing compounds, such as 5-(4-aminobenzenesulfonamido)-3,4-dimethylisoxazole, are associated with antibacterial activity due to their structural mimicry of para-aminobenzoic acid (PABA), a folate synthesis intermediate .
- Hydrophobicity : tert-Butylamide derivatives (e.g., compound 121a in ) exhibit increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Benzo[d]oxazole-5-carboxylic Acid | 2-Mercapto-1,3-benzoxazole-5-sulfonamide |
|---|---|---|---|
| Molecular Weight | 198.20 | 163.13 | 230.26 |
| Polarity | High (sulfonamide) | Moderate (carboxylic acid) | High (sulfonamide + mercapto) |
| Solubility | Likely water-soluble | Moderate in polar solvents | Low (due to aromaticity and S–H group) |
| Bioactivity | Antibacterial, enzyme inhibition | Anti-inflammatory | Antioxidant, enzyme inhibition |
Notes:
- The sulfonamide group in the target compound enhances hydrogen-bonding capacity, favoring interactions with enzymes like carbonic anhydrase or bacterial dihydropteroate synthase .
- Mercapto-containing analogues (e.g., 2-mercapto-1,3-benzoxazole-5-sulfonamide) may exhibit redox activity, contributing to antioxidant properties .
Biological Activity
Benzo[d]isoxazole-5-sulfonic acid amide, a member of the isoxazole family, exhibits a diverse range of biological activities that make it a subject of significant interest in pharmacological research. This compound features a unique structural configuration, comprising a benzene ring fused to an isoxazole ring with a sulfonic acid amide group at the 5-position, which facilitates its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules and modulate biochemical pathways. The compound's structure allows for effective π-π stacking and hydrogen bonding interactions, which are crucial for its binding to target proteins, including bromodomain-containing proteins like BRD4. This interaction is significant because BRD4 plays a critical role in regulating gene transcription, particularly in cancer cells.
Key Mechanisms:
- Binding Interactions : The compound binds to bromodomains, displacing BRD4 from chromatin and inhibiting the transcription of oncogenes.
- Cell Cycle Regulation : It has been shown to block the cell cycle at the G0/G1 phase, leading to apoptosis in cancer cells.
- Biochemical Pathway Modulation : The compound affects various pathways, including those related to inflammation and oxidative stress.
Biological Activities
This compound demonstrates a wide array of biological activities:
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle progression.
- Antimicrobial Properties : It has shown efficacy against multiple bacterial strains and fungi, suggesting potential applications in treating infections.
- Antioxidant Effects : The compound exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Studies have indicated its potential in reducing inflammation through modulation of cytokine release.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in 2022 demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the downregulation of key oncogenes associated with tumor progression, showcasing its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
In vitro assays revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its possible use as an alternative treatment for bacterial infections resistant to conventional therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. This property enhances its interaction with target proteins, facilitating effective therapeutic outcomes.
Q & A
Q. What synthetic methodologies are recommended for preparing Benzo[d]isoxazole-5-sulfonic acid amide derivatives?
The synthesis typically involves functionalizing the benzisoxazole core via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis using ionic liquids (ILs) as supports improves reaction efficiency and reduces byproducts. ILs stabilize intermediates, enabling regioselective sulfonation at the 5-position . Traditional methods employ coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation, followed by purification via column chromatography. Confirm product identity using H NMR and LC-MS .
Q. How can the stability of this compound be assessed under experimental conditions?
Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures.
- pH-dependent stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Light sensitivity : Expose to UV-Vis light and monitor spectral changes via UV spectroscopy .
Q. What biological activities are associated with benzisoxazole derivatives, and how are they evaluated?
Benzisoxazole derivatives exhibit anti-inflammatory, neuroleptic, and antibacterial properties. In vitro assays include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (minimum inhibitory concentration) .
- CNS activity : Radioligand binding assays (e.g., cannabinoid receptor binding) using synaptosomal membranes to assess competitive inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzisoxazole derivatives?
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:
- Comparative SAR studies : Synthesize analogs with controlled substitutions (e.g., 5-sulfonamide vs. 6-methyl groups) and test under standardized conditions .
- Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity linked to specific functional groups .
Q. What advanced analytical techniques are critical for characterizing impurities in this compound?
- High-resolution mass spectrometry (HR-MS) : Detect trace impurities (<0.1%) and confirm molecular formulas.
- 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in complex mixtures, particularly for regioisomeric byproducts .
- X-ray crystallography : Confirm stereochemistry and crystal packing effects on stability .
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, IL-supported MW synthesis reduces reaction time from 12 hours to 30 minutes with >85% yield .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, minimizing side reactions in sulfonation steps .
Methodological Challenges and Solutions
Q. How to address poor solubility of this compound in aqueous media?
Q. What strategies mitigate interference from sulfonic acid groups in spectroscopic analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
